Methyl 3-chloro-4-hydroxyphenylacetate
Overview
Description
Methyl 3-chloro-4-hydroxyphenylacetate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
Methyl 3-chloro-4-hydroxyphenylacetate plays a significant role in biochemical reactions, particularly as a reagent for the preparation of benzenesulfonamide derivatives, which are known inhibitors of ATP citrate lyase . ATP citrate lyase is an enzyme that catalyzes the conversion of citrate and coenzyme A to oxaloacetate and acetyl-CoA, a crucial step in the metabolic pathway of fatty acid synthesis. By inhibiting ATP citrate lyase, this compound can potentially regulate lipid metabolism. The compound interacts with the enzyme through binding interactions that inhibit its activity, thereby affecting the downstream metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It may degrade under light, heat, and oxidative conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in regulating lipid metabolism. In vitro studies have demonstrated that the inhibition of ATP citrate lyase by this compound can lead to long-term changes in lipid levels and gene expression patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-hydroxyphenylacetate typically involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. One common method includes the reaction of 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at 68°C for 15 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 3-chloro-4-hydroxyphenylacetic acid or 3-chloro-4-hydroxybenzaldehyde.
Reduction: Formation of 3-chloro-4-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-4-hydroxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate enzyme activity and influence cellular processes, making it a valuable compound in biochemical studies .
Comparison with Similar Compounds
Methyl 4-hydroxyphenylacetate: Lacks the chlorine substituent, leading to different reactivity and applications.
3-chloro-4-hydroxyphenylacetic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Methyl 3-chloro-4-methoxyphenylacetate:
Uniqueness: Methyl 3-chloro-4-hydroxyphenylacetate is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-(3-chloro-4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBFEXJHCINJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205625 | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57017-95-5 | |
Record name | Methyl 3-chloro-4-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57017-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057017955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RG2QK7LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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